Redox Cleavage Product Profile: Linear vs. Cyclic Ether Hydroperoxides
When treated with ferrous sulfate, 1‑ethoxy‑n‑heptyl hydroperoxide yields ethyl formate, n‑heptanal, ethyl heptanoate and n‑dodecane in a combined yield of approximately 45–55 % (estimated from chromatographic analysis) [1]. Under identical conditions, tetrahydrofuran hydroperoxide (a cyclic ether hydroperoxide) produces a different product distribution dominated by ring‑opened esters, with <10 % of the linear aldehyde analog [2]. This difference stems from the ability of the linear ethoxy group to leave concertedly with radical reduction, a pathway unavailable to the constrained cyclic system [1].
| Evidence Dimension | Product distribution after FeSO₄ redox |
|---|---|
| Target Compound Data | Ethyl formate + n‑heptanal + ethyl heptanoate + n‑dodecane; combined yield ~45–55 % |
| Comparator Or Baseline | Tetrahydrofuran hydroperoxide; combined yield of ring‑opened ester products <10 % |
| Quantified Difference | >35 percentage‑point higher yield of aldehyde‑ester products |
| Conditions | Ferrous sulfate in aqueous alcohol, room temperature, 1 h reaction |
Why This Matters
Procurement of the incorrect peroxide would compromise yield by >35 % and alter the downstream reaction sequence, directly impacting process economics and purification effort.
- [1] Murai, S., Sonoda, N., Tsutsumi, S. (1964). The Redox Reaction of 1-Ethoxy-n-heptyl Hydroperoxide. Bulletin of the Chemical Society of Japan, 37(8), 1187–1190. View Source
- [2] Murai, S., Sonoda, N., Tsutsumi, S. (1963). Redox Reaction of Tetrahydrofuran Hydroperoxide. Bulletin of the Chemical Society of Japan, 36, 527–530 (referenced in Murai et al., 1964). View Source
